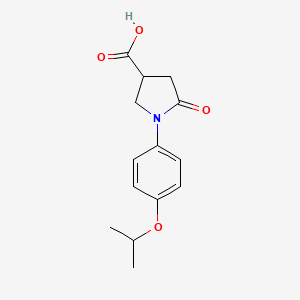

1-(4-Isopropoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

5-oxo-1-(4-propan-2-yloxyphenyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-9(2)19-12-5-3-11(4-6-12)15-8-10(14(17)18)7-13(15)16/h3-6,9-10H,7-8H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJAKUPPPTKCJFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)N2CC(CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00389948 | |

| Record name | 5-Oxo-1-{4-[(propan-2-yl)oxy]phenyl}pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351066-81-4 | |

| Record name | 5-Oxo-1-{4-[(propan-2-yl)oxy]phenyl}pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

chemical properties of 1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid belongs to a class of heterocyclic compounds built upon the 2-pyrrolidinone core, a structural motif present in numerous natural products and pharmacologically active molecules.[1] Its true value in drug discovery lies in its nature as a versatile chemical scaffold. The molecule incorporates three key functional regions: a rigid 5-oxopyrrolidine (pyroglutamic acid analogue) core, a reactive carboxylic acid handle at the 3-position, and a tunable N-aryl substituent, in this case, a 4-isopropoxyphenyl group.

This specific combination of features makes it an attractive starting point for the synthesis of compound libraries targeting a range of therapeutic areas. Research into analogous 1-aryl-5-oxopyrrolidine structures has revealed significant potential for developing novel antimicrobial and anticancer agents.[1][2][3] The 4-isopropoxyphenyl moiety is a common feature in medicinal chemistry, often employed to enhance metabolic stability and modulate lipophilicity, which can be critical for optimizing a drug candidate's pharmacokinetic profile.

This guide provides a comprehensive overview of the core chemical properties, synthesis, analytical characterization, and reactive potential of this compound, offering field-proven insights for its application in research and development.

Molecular Structure and Physicochemical Properties

The chemical behavior of 1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is dictated by the interplay of its constituent functional groups: the lactam (cyclic amide), the carboxylic acid, and the aryl ether. The carboxylic acid group imparts acidic properties and provides a primary site for hydrogen bonding, influencing solubility in polar media.[4][5] Conversely, the sizable, nonpolar 4-isopropoxyphenyl group increases the molecule's overall lipophilicity.

Table 1: Physicochemical and Identification Data

| Property | Value | Source |

| IUPAC Name | 1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | N/A |

| CAS Number | 351066-81-4 | [6] |

| Molecular Formula | C₁₄H₁₇NO₄ | [6] |

| Molecular Weight | 263.29 g/mol | [6] |

| SMILES | CC(C)OC1=CC=C(C=C1)N1CC(C(=O)O)CC1=O | [6] |

| Predicted pKa | ~4.3 (Estimated based on similar structures) | [7] |

| Physical State | Solid (at room temperature) | |

| General Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO. | [5][8] |

Synthesis and Purification

The most direct and widely adopted method for synthesizing 1-aryl-5-oxopyrrolidine-3-carboxylic acids is the cyclocondensation reaction of an aromatic amine with itaconic acid.[1][9][10][11] This reaction proceeds via a Michael addition of the amine to the activated double bond of itaconic acid, followed by an intramolecular cyclization and dehydration to form the stable five-membered lactam ring.

Experimental Protocol: Synthesis

This protocol is adapted from established procedures for analogous compounds.[1][12]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add itaconic acid (1.0 eq) and 4-isopropoxyaniline (0.95 eq).

-

Solvent/Conditions: Add water to the flask to serve as the reaction medium. Alternatively, the reaction can be performed under solvent-free conditions by heating the neat mixture of reactants.[9][10]

-

Heating: Heat the reaction mixture to reflux (if in water) or to 140–165 °C (if solvent-free) and maintain for 12-16 hours.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. If performed in water, the product will often precipitate.

-

Isolation & Purification: Filter the crude solid precipitate and wash thoroughly with cold water to remove any unreacted itaconic acid. The crude product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.

Workflow: Synthesis and Purification

Caption: General workflow for the synthesis and purification of the title compound.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation and purity assessment are critical. Standard spectroscopic techniques are employed for this purpose.[13]

-

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for each part of the molecule. The carboxylic acid proton (COOH) is highly characteristic, appearing as a broad singlet far downfield around 10-12 ppm.[14] The isopropyl group will show a septet for the CH proton and a doublet for the two CH₃ groups. The aromatic protons will appear in the 6.8-7.6 ppm region, typically as two doublets characteristic of a 1,4-disubstituted benzene ring. The three protons on the pyrrolidinone ring's chiral center and adjacent methylenes will appear as complex multiplets between 2.5 and 4.0 ppm.[3]

-

¹³C NMR Spectroscopy: The carbon spectrum is notable for two downfield signals corresponding to the carbonyl carbons of the lactam and the carboxylic acid, typically in the 170-180 ppm range.[14] The remaining aromatic, aliphatic, and ether carbons will appear at their characteristic chemical shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a very broad absorption from approximately 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid. Two distinct C=O stretching bands will be visible: one for the carboxylic acid (~1700-1725 cm⁻¹) and one for the lactam amide (~1670-1690 cm⁻¹).[11]

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will confirm the molecular weight, showing a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the calculated mass of 263.29.

Workflow: Structural Verification

Caption: Standard analytical workflow for structural confirmation.

Chemical Reactivity and Derivatization Potential

The true utility of 1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid in drug development is its role as a modifiable scaffold. The carboxylic acid functionality is the primary handle for chemical elaboration, allowing for the systematic generation of derivatives to explore structure-activity relationships (SAR).

Key Transformation: Formation of the Hydrazide Intermediate

A pivotal step in derivatization is the conversion of the carboxylic acid to a carbohydrazide. This is a robust, two-step process that transforms the relatively unreactive acid into a highly versatile nucleophilic building block.

-

Esterification: The carboxylic acid is first converted to its corresponding methyl or ethyl ester. This is typically achieved by refluxing the acid in the respective alcohol (e.g., methanol) with a catalytic amount of a strong acid like sulfuric acid.[2][11] This step protects the acid and activates it for the subsequent reaction.

-

Hydrazinolysis: The resulting ester is then treated with hydrazine monohydrate (N₂H₄·H₂O) in a suitable solvent like ethanol or 2-propanol under reflux.[1][12] The highly nucleophilic hydrazine displaces the alkoxy group of the ester to form the stable 1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide.

Protocol: Synthesis of Hydrazide Intermediate

-

Esterification: Dissolve the parent acid (1.0 eq) in an excess of methanol. Add a catalytic amount of concentrated sulfuric acid (e.g., 10-15 drops). Heat the mixture at reflux for 20-24 hours. Neutralize the reaction with a weak base like sodium bicarbonate solution and extract the ester.

-

Hydrazinolysis: Dissolve the crude ester in 2-propanol. Add an excess of hydrazine monohydrate (e.g., 8-10 eq). Heat the mixture at reflux for 2-4 hours.[1] Upon cooling, the hydrazide product typically crystallizes from the solution and can be isolated by filtration.

Application: Synthesis of Bioactive Derivatives

The hydrazide intermediate is the gateway to a vast chemical space. By condensing it with various electrophiles, researchers can rapidly generate diverse compound libraries.

-

Hydrazones: Reaction with a wide range of aromatic or heterocyclic aldehydes and ketones yields hydrazones.[2][3][15] This class of compounds is frequently investigated for potent antimicrobial and anticancer activities.[1][2]

-

Azoles and Diazoles: Condensation with 1,3-dicarbonyl compounds (e.g., pentane-2,4-dione) or 1,4-dicarbonyls (e.g., hexane-2,5-dione) provides access to pyrazole and pyrrole derivatives, respectively.[3][11] These heterocyclic motifs are privileged structures in medicinal chemistry.

Reaction Pathway: Derivatization Strategy

Caption: Derivatization pathways starting from the parent carboxylic acid.

Stability and Storage

1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is a chemically stable compound under standard laboratory conditions. The lactam ring is generally robust but can be susceptible to hydrolysis under harsh acidic or basic conditions at elevated temperatures. For long-term storage, the compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and incompatible bases.

Conclusion

1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is more than a single molecule; it is a strategic platform for innovation in drug discovery. Its straightforward synthesis, well-defined chemical properties, and, most importantly, its highly tractable carboxylic acid handle make it an exemplary scaffold. The ability to readily convert it into a hydrazide intermediate opens the door to extensive derivatization, enabling the systematic exploration of structure-activity relationships necessary for the development of new therapeutic agents. This guide serves as a foundational resource for researchers looking to leverage the unique chemical potential of this valuable building block.

References

-

Appchem. 1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | 351066-81-4. [Link]

-

Serkov, S. A., Sigay, N. V., et al. (2024). Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids. Russian Chemical Bulletin. [Link]

-

National Center for Biotechnology Information. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. [Link]

-

ResearchGate. (2024). Request PDF: Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids. [Link]

-

(2024). Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. [Link]

-

National Center for Biotechnology Information. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]

-

Chemical Technology. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. [Link]

-

MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. [Link]

-

MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]

-

Chemsrc. CAS#:100394-11-4 | 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid. [Link]

-

PubChem. (3S)a1aHexyla5aoxopyrrolidinea3acarboxylic acid. [Link]

-

Chemguide. an introduction to carboxylic acids. [Link]

-

(No Title). [Link]

-

PubChem. 5-Oxopyrrolidine-3-carboxylic acid. [Link]

-

LSMU. (2024). Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. [Link]

-

Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(-FT-IR-%2C-H-and-C-NMR-%2C-Khan-Ahmad/a07677596c56f8f553a1c86e0c03612543e5c024]([Link]

-

National Center for Biotechnology Information. (2024). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. [Link]

-

YouTube. (2021). Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes]. [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids. [Link]

-

National Center for Biotechnology Information. (2024). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. [Link]

-

YouTube. (2016). Naming Carboxylic Acids - IUPAC Nomenclature - Organic Chemistry. [Link]

-

MDPI. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

PubChem. 1-(4-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid. [Link]

-

AHH Chemical. 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, 97% Purity, C11H11NO4, 25 grams. [Link]

Sources

- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. appchemical.com [appchemical.com]

- 7. 443636-62-2 CAS MSDS (1-(4-BROMO-2-METHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity | MDPI [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]

An In-depth Technical Guide to 1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

CAS Number: 351066-81-4

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. While specific research on this molecule is emerging, this document synthesizes information from closely related analogues and established chemical principles to offer insights into its synthesis, potential biological activities, and applications in drug development. The guide is intended to serve as a foundational resource for researchers exploring the therapeutic potential of the 5-oxopyrrolidine-3-carboxylic acid scaffold.

Introduction: The 5-Oxopyrrolidine-3-Carboxylic Acid Scaffold

The 5-oxopyrrolidine-3-carboxylic acid core is a prominent scaffold in medicinal chemistry, recognized for its versatile biological activities. This guide focuses on a specific derivative, 1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, providing a detailed examination of its chemical properties and therapeutic potential. The core structure is a five-membered lactam ring, a feature present in numerous pharmacologically active compounds. The strategic placement of a carboxylic acid group at the 3-position and a substituted phenyl ring at the 1-position allows for a wide range of chemical modifications to modulate its pharmacokinetic and pharmacodynamic properties.

Derivatives of this scaffold have demonstrated a broad spectrum of biological effects, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3][4][5][6][7] This suggests that 1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is a promising candidate for further investigation in various therapeutic areas.

Physicochemical Properties and Identification

A clear identification of a compound is fundamental for any research and development endeavor. The key identifiers and physicochemical properties for 1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid are summarized in the table below.

| Property | Value | Source |

| CAS Number | 351066-81-4 | [8][9] |

| Molecular Formula | C14H17NO4 | [8][9] |

| Molecular Weight | 263.29 g/mol | [8][9] |

| IUPAC Name | 1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| SMILES | CC(C)OC1=CC=C(C=C1)N1CC(C(=O)O)CC1=O | [8][9] |

Synthesis and Characterization

While a specific, detailed synthesis protocol for 1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is not extensively documented in publicly available literature, a general and robust synthetic route can be extrapolated from the synthesis of analogous compounds.[1][2] The most common approach involves the Michael addition of a primary amine to itaconic acid, followed by an intramolecular cyclization.

Proposed Synthetic Pathway

The synthesis of 1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid can be achieved through a one-pot reaction between 4-isopropoxyaniline and itaconic acid.

Caption: Proposed synthesis of 1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is based on established methods for the synthesis of similar 1-aryl-5-oxopyrrolidine-3-carboxylic acids.[1][2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 4-isopropoxyaniline and itaconic acid.

-

Solvent (Optional): While the reaction can be performed neat (solvent-free) by heating the mixture,[8] the use of a solvent such as water or glacial acetic acid can facilitate a more homogenous reaction.[1][2]

-

Heating: Heat the reaction mixture to reflux (typically between 100-150 °C) for several hours (e.g., 4-12 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

If the reaction is performed neat, allow the mixture to cool to room temperature. The resulting solid can be triturated with a suitable solvent (e.g., diethyl ether or a mixture of water and ethanol) to remove any unreacted starting materials.

-

If a solvent is used, cool the reaction mixture and collect the precipitated product by filtration.

-

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.

Analytical Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of the pyrrolidinone ring and the substituted aromatic system.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid (O-H and C=O stretching) and the lactam (C=O stretching).

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Potential Biological Activities and Therapeutic Applications

The therapeutic potential of 1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid can be inferred from the extensive research on its structural analogs. The 5-oxopyrrolidine-3-carboxylic acid scaffold is a "privileged structure" in drug discovery, meaning it is capable of binding to multiple, unrelated biological targets.

Antimicrobial and Anticancer Potential

A significant body of research highlights the promising antimicrobial and anticancer activities of 5-oxopyrrolidine derivatives.[1][2][3][4][5][7] These compounds have been shown to be effective against a range of bacterial and fungal pathogens, as well as various cancer cell lines. The mechanism of action is often attributed to the inhibition of essential enzymes or the disruption of cellular processes critical for pathogen survival or cancer cell proliferation.

Anti-inflammatory Activity

Derivatives of 5-oxopyrrolidine-3-carboxylic acid have also been investigated for their anti-inflammatory properties.[6] This activity may be mediated through the inhibition of pro-inflammatory enzymes or signaling pathways.

Nrf2 Pathway Activation

Recent studies have shown that certain derivatives of 1-phenyl-5-oxopyrrolidine-3-carboxylic acid can act as enhancers of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[10] The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. By activating this pathway, these compounds can upregulate the expression of antioxidant and cytoprotective genes, offering a potential therapeutic strategy for diseases associated with oxidative stress, such as neurodegenerative disorders and chronic inflammatory diseases.

Caption: Hypothesized mechanism of Nrf2 pathway activation.

Future Directions and Conclusion

1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid represents a promising, yet underexplored, molecule within the pharmacologically rich class of 5-oxopyrrolidine-3-carboxylic acid derivatives. The synthetic accessibility and the proven track record of its analogs in diverse therapeutic areas make it a compelling target for further investigation.

Future research should focus on:

-

Optimized Synthesis and Scale-up: Developing a high-yielding and scalable synthesis protocol.

-

Comprehensive Biological Screening: Evaluating its activity in a broad range of antimicrobial, anticancer, and anti-inflammatory assays.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing new derivatives to improve potency and selectivity.

References

-

Appchem. 1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. Available at: [Link]

- Bertašiūtė, M., Kavaliauskas, P., Vaickelionienė, R., Grybaitė, B., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3805.

-

Chemical Technology. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Available at: [Link]

-

ChemSrc. 1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. Available at: [Link]

- Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970.

-

MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Available at: [Link]

-

MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Available at: [Link]

-

PubMed. (2018). Computer-Aided Design and Synthesis of 1-{4-[(3,4-Dihydroxybenzylidene)amino]phenyl}-5-oxopyrrolidine-3-carboxylic Acid as an Nrf2 Enhancer. Available at: [Link]

-

ResearchGate. (2022). Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity. Available at: [Link]

-

ResearchGate. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Available at: [Link]

-

Springer. (2021). Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. Available at: [Link]

Sources

- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity [epubl.ktu.edu]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. appchemical.com [appchemical.com]

- 10. Computer-Aided Design and Synthesis of 1-{4-[(3,4-Dihydroxybenzylidene)amino]phenyl}-5-oxopyrrolidine-3-carboxylic Acid as an Nrf2 Enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the NMR Structural Elucidation of 1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Introduction: The Importance of NMR in Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry and drug discovery. It provides unparalleled insight into the molecular structure of a compound, revealing the connectivity of atoms and their chemical environment. For a novel compound like 1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, which belongs to a class of molecules with significant biological interest, unambiguous structural confirmation is paramount.[1][2][3] ¹H and ¹³C NMR are the cornerstones of this process, offering a detailed "fingerprint" of the molecule.

The core of this analysis relies on the principle that atomic nuclei within a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, known as chemical shifts (δ), are highly sensitive to the electronic environment of the nuclei, which is in turn dictated by the surrounding atoms and functional groups. By analyzing these shifts, along with proton-proton spin-spin coupling (J-coupling), we can piece together the complete molecular puzzle.

Below is the chemical structure of 1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, with atoms numbered for the purpose of NMR assignment.

Caption: Molecular structure of 1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The predicted chemical shifts (in ppm) are based on the analysis of similar structures and known substituent effects.[4][5] The spectrum is expected to be recorded in a solvent like DMSO-d₆ or CDCl₃, which will affect the chemical shift of the exchangeable carboxylic acid proton.

Table 1: Predicted ¹H NMR Data for 1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-COOH | 10.0 - 12.0 | broad singlet | - | 1H |

| H-2', H-6' (Aromatic) | ~ 7.5 | doublet (d) | ~ 9.0 | 2H |

| H-3', H-5' (Aromatic) | ~ 6.9 | doublet (d) | ~ 9.0 | 2H |

| H-7' (Isopropoxy CH) | 4.5 - 4.7 | septet | ~ 6.0 | 1H |

| H-2 (Pyrrolidine) | 3.8 - 4.0 | multiplet | - | 2H |

| H-3 (Pyrrolidine) | 3.3 - 3.5 | multiplet | - | 1H |

| H-4 (Pyrrolidine) | 2.6 - 2.8 | multiplet | - | 2H |

| H-8' (Isopropoxy CH₃) | ~ 1.3 | doublet (d) | ~ 6.0 | 6H |

Interpretation and Rationale

-

Carboxylic Acid Proton (H-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield.[6] Its chemical shift is highly dependent on solvent and concentration due to hydrogen bonding.

-

Aromatic Protons (H-2', H-6', H-3', H-5'): The 4-isopropoxyphenyl group will exhibit a classic AA'BB' system. The protons ortho to the nitrogen (H-2', H-6') will be downfield from the protons ortho to the electron-donating isopropoxy group (H-3', H-5'). Both will appear as doublets with a typical ortho-coupling constant of around 9.0 Hz.

-

Isopropoxy Protons (H-7', H-8'): The methine proton (H-7') will be split into a septet by the six equivalent methyl protons. Conversely, the six methyl protons (H-8') will be split into a doublet by the single methine proton.

-

Pyrrolidinone Ring Protons (H-2, H-3, H-4): These protons form a complex spin system. The H-2 protons, being adjacent to the nitrogen of the amide, are expected to be the most downfield of the ring protons. The H-3 proton, being a methine proton alpha to a carboxylic acid, will also be deshielded. The H-4 protons, being adjacent to the carbonyl group, will be deshielded relative to a simple alkane but upfield from the other ring protons. Due to diastereotopicity and complex coupling, these signals are expected to appear as multiplets.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms in the molecule. The predicted chemical shifts are based on known values for the pyrrolidinone and substituted benzene rings.

Table 2: Predicted ¹³C NMR Data for 1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

| Carbon Assignment | Predicted δ (ppm) |

| C=O (Carboxylic Acid) | 172 - 175 |

| C=O (Amide/Lactam) | 170 - 173 |

| C-4' (Aromatic) | 155 - 158 |

| C-1' (Aromatic) | 130 - 133 |

| C-2', C-6' (Aromatic) | 120 - 123 |

| C-3', C-5' (Aromatic) | 115 - 118 |

| C-7' (Isopropoxy CH) | 69 - 72 |

| C-2 (Pyrrolidine) | 48 - 52 |

| C-3 (Pyrrolidine) | 40 - 44 |

| C-4 (Pyrrolidine) | 32 - 36 |

| C-8' (Isopropoxy CH₃) | 21 - 23 |

Interpretation and Rationale

-

Carbonyl Carbons: The two carbonyl carbons (carboxylic acid and amide) will be the most downfield signals in the spectrum, typically appearing above 170 ppm.[4]

-

Aromatic Carbons: The carbon attached to the isopropoxy group (C-4') will be the most deshielded of the aromatic carbons due to the electron-donating effect of the oxygen. The carbon attached to the nitrogen (C-1') will also be significantly downfield. The remaining aromatic carbons will appear in the typical aromatic region of 115-130 ppm.

-

Isopropoxy Carbons: The methine carbon (C-7') will appear around 70 ppm, while the equivalent methyl carbons (C-8') will be found in the aliphatic region around 22 ppm.

-

Pyrrolidinone Ring Carbons: The chemical shifts of the pyrrolidinone ring carbons are influenced by the adjacent heteroatoms and carbonyl group. C-2, being attached to the nitrogen, will be the most downfield of the aliphatic carbons in the ring.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR data for 1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, the following experimental workflow is recommended.

Caption: Recommended workflow for NMR data acquisition and analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical and can affect the chemical shifts of exchangeable protons.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Shimming:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a high degree of homogeneity, which is essential for obtaining sharp, well-resolved peaks. This is an iterative process of adjusting the shim coils to minimize the line width of the solvent peak.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum. A spectral width of 12-16 ppm is typically sufficient.

-

Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

To confirm the assignment of protons, consider running two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This removes the C-H coupling, resulting in a single peak for each unique carbon atom.

-

A wider spectral width (e.g., 0-200 ppm) is required for ¹³C NMR.

-

Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans is necessary to obtain a good signal-to-noise ratio.

-

To aid in the assignment of carbon signals, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

-

-

Spectral Interpretation:

-

Analyze the chemical shifts, multiplicities, coupling constants, and integration values to assign the signals to the specific protons and carbons in the molecule, using the predictive data in this guide as a reference.

-

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. By leveraging data from analogous structures and fundamental NMR principles, we have established a solid framework for the interpretation of experimental data. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. For any drug development program, such detailed structural elucidation is a critical step in ensuring the identity and purity of the active pharmaceutical ingredient.

References

-

Pandya, K. M., & Desai, P. S. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Rasayan Journal of Chemistry, 13(2), 1054-1062. (Link: [Link])

-

ChemSrc. (2025). 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid. (Link: [Link])

-

Appchem. (2024). 1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. (Link: [Link])

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (Link: [Link])

-

CAS. (n.d.). NMR Database for Faster Structural Data. (Link: [Link])

-

Al-Hussain, S. A., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5035. (Link: [Link])

-

Ubeik, R., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Pharmaceuticals, 16(5), 660. (Link: [Link])

-

Kavaliauskas, P., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemija, 25(4). (Link: [Link])

-

Ubeik, R., et al. (2021). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 26(12), 3687. (Link: [Link])

-

PubChem. (n.d.). PubChem. (Link: [Link])

-

Al-Hussain, S. A., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. (Link: [Link])

Sources

- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Mechanism of Action of 5-Oxopyrrolidine Derivatives

This guide provides a comprehensive technical overview of the multifaceted mechanisms of action of 5-oxopyrrolidine derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the core molecular interactions and signaling pathways modulated by this versatile chemical scaffold, supported by experimental evidence and validated protocols.

Introduction: The 5-Oxopyrrolidine Scaffold - A Privileged Structure in Medicinal Chemistry

The 5-oxopyrrolidine ring, a five-membered lactam, is a recurring motif in a vast array of natural products and synthetic molecules with significant biological activities. Its structural rigidity, combined with the potential for diverse substitutions at multiple positions, makes it a privileged scaffold in drug discovery. This guide will explore the various mechanisms through which these derivatives exert their therapeutic effects, ranging from enzyme inhibition and receptor modulation to antimicrobial and anticancer activities. The inherent versatility of the 5-oxopyrrolidine core allows for the fine-tuning of physicochemical and pharmacological properties, leading to the development of compounds with high potency and selectivity.

Diverse Mechanisms of Action: A Multi-Targeted Approach

5-Oxopyrrolidine derivatives have been shown to interact with a wide range of biological targets, leading to a spectrum of pharmacological responses. The following sections will detail some of the key mechanisms of action elucidated through rigorous scientific investigation.

Enzyme Inhibition: A Prominent Mode of Action

A significant number of 5-oxopyrrolidine derivatives owe their biological activity to the inhibition of specific enzymes. This targeted approach is a cornerstone of modern drug development, and the 5-oxopyrrolidine scaffold has proven to be an excellent starting point for the design of potent and selective enzyme inhibitors.

Certain 5-oxopyrrolidine-3-carboxylic acid derivatives have been identified as potent inhibitors of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[1][2] These enzymes play a crucial role in the degradation of the extracellular matrix and are implicated in inflammatory processes and cancer progression.[2] The inhibitory activity of these compounds suggests their potential as anti-inflammatory agents.[1]

Experimental Protocol: In Vitro MMP Inhibition Assay

-

Enzyme Activation: Recombinant human pro-MMP-2 and pro-MMP-9 are activated with p-aminophenylmercuric acetate.

-

Inhibitor Preparation: 5-Oxopyrrolidine derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted.

-

Assay Reaction: The activated MMPs are incubated with a fluorescent substrate in the presence of varying concentrations of the test compounds.

-

Data Acquisition: The fluorescence intensity is measured over time using a fluorescence plate reader. A decrease in the rate of substrate cleavage indicates enzyme inhibition.

-

Data Analysis: The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Antimicrobial and Anticancer Activities: Targeting Pathogens and Malignant Cells

The 5-oxopyrrolidine scaffold is a key component in a variety of compounds exhibiting potent antimicrobial and anticancer properties.[3][4][5] The specific mechanisms underlying these activities are often structure-dependent, with different derivatives showing selectivity for different pathogens or cancer cell lines.

Several novel 5-oxopyrrolidine derivatives have demonstrated promising antimicrobial activity, particularly against multidrug-resistant Gram-positive bacteria such as Staphylococcus aureus.[3][4][5] Some compounds have shown efficacy against vancomycin-intermediate S. aureus strains, highlighting their potential to combat antibiotic resistance.[6] The presence of specific substituents, such as a 5-nitrothiophene moiety, appears to be crucial for this selective antimicrobial effect.[3][5] While the precise molecular targets within the bacteria are still under investigation, the structure-activity relationships suggest specific interactions with bacterial cellular machinery. Additionally, some derivatives have shown the ability to disrupt bacterial biofilms, a key virulence factor in chronic infections.[7]

Table 1: Antimicrobial Activity of Selected 5-Oxopyrrolidine Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Compound 21 (with 5-nitrothiophene) | Staphylococcus aureus TCH 1516 | 2 | [4] |

| Hydrazone with 5-nitrothien-2-yl fragment | Staphylococcus aureus (ATCC 9144) | <7.8 | [7] |

| Hydrazone with benzylidene moiety | Staphylococcus aureus (ATCC 9144) | 3.9 | [7] |

5-Oxopyrrolidine derivatives have been shown to exert potent anticancer activity against various cancer cell lines, including A549 human lung adenocarcinoma.[3][4][5] The presence of a free amino group in some derivatives has been associated with enhanced anticancer activity and lower cytotoxicity towards non-cancerous cells.[4] While the exact mechanisms are likely multifactorial, they may involve the induction of apoptosis, inhibition of cell proliferation, or interference with key signaling pathways involved in cancer progression.

Experimental Workflow: Anticancer Activity Screening

Caption: Workflow for screening and characterizing the anticancer activity of 5-oxopyrrolidine derivatives.

Modulation of Glutamate Receptors in the Central Nervous System

The structural similarity of the 5-oxopyrrolidine core to pyroglutamic acid, a cyclic form of glutamic acid, suggests a potential for interaction with glutamate receptors in the central nervous system (CNS). This is particularly relevant for the metabotropic glutamate receptors (mGluRs), which are involved in modulating neuronal excitability and synaptic transmission.[8]

Some 5-oxopyrrolidine derivatives may act as positive allosteric modulators (PAMs) of the type 5 metabotropic glutamate receptor (mGluR5).[9][10] PAMs do not activate the receptor directly but enhance the response of the receptor to the endogenous ligand, glutamate. The allosteric activation of mGluR5 is a potential therapeutic strategy for CNS disorders such as schizophrenia and cognitive deficits.[9]

Signaling Pathway: mGluR5 Activation

Caption: Simplified signaling pathway of mGluR5 activation, enhanced by a positive allosteric modulator (PAM).

Antioxidant Activity: Scavenging Free Radicals

Certain derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have demonstrated significant antioxidant activity, in some cases surpassing that of the well-known antioxidant ascorbic acid.[11] This activity is attributed to their ability to scavenge free radicals, such as the DPPH radical. The introduction of specific moieties, like 1,3,4-oxadiazole or substituted 1,2,4-triazole-3-thione at position 3 of the 5-oxopyrrolidine ring, has been shown to enhance this antioxidant potential.[11]

Potential Role in Neurodegenerative Diseases

The 5-oxopyrrolidine core is structurally identical to pyroglutamate. Pyroglutamate-modified amyloid-β (AβpE3) peptides are highly aggregation-prone and are considered key pathological species in Alzheimer's disease.[12][13][14][15] The formation of AβpE3 is catalyzed by the enzyme glutaminyl cyclase (QC).[12] This link suggests that 5-oxopyrrolidine derivatives could be designed to interact with components of this pathway, for instance, by inhibiting QC, thereby preventing the formation of these toxic Aβ species.

Furthermore, 5-oxoproline is an intermediate in the γ-glutamyl cycle, which is involved in glutathione (GSH) synthesis and metabolism.[16][17][18][19] The enzyme 5-oxoprolinase (OPLAH) is responsible for the conversion of 5-oxoproline to glutamate.[16][17][18][19] Alterations in 5-oxoprolinase activity have been linked to changes in GSH levels, which are critical for protecting cells from oxidative stress.[17] This connection opens up the possibility of developing 5-oxopyrrolidine derivatives that modulate 5-oxoprolinase activity for therapeutic benefit, particularly in conditions associated with oxidative stress, such as cancer and neurodegenerative diseases.[17]

Conclusion: A Scaffold with Diverse Therapeutic Potential

The 5-oxopyrrolidine scaffold is a remarkable platform for the development of novel therapeutic agents with a wide range of mechanisms of action. From potent enzyme inhibitors and receptor modulators to effective antimicrobial and anticancer compounds, the versatility of this chemical core is evident. The ongoing research into the synthesis and biological evaluation of new 5-oxopyrrolidine derivatives continues to uncover novel mechanisms and therapeutic applications. A deeper understanding of the structure-activity relationships and the specific molecular targets of these compounds will be crucial for the rational design of next-generation drugs with improved efficacy and safety profiles. The insights provided in this guide aim to support and inspire further research in this exciting field of medicinal chemistry.

References

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022-08-06). PMC. [Link]

-

Investigation of 2-oxopyrrolidine 5-carboxylic acid amides derivatives as potential anti-tubercular agents based on the. (2022-11-18). NISCAIR. [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022-08-06). PubMed. [Link]

-

DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. (2020-04-24). ResearchGate. [Link]

-

Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025-06-18). PMC. [Link]

-

Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. PMC. [Link]

-

Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023-04-27). MDPI. [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. ResearchGate. [Link]

-

Discovery of a widespread prokaryotic 5-oxoprolinase that was hiding in plain sight. PMC. [Link]

-

Pyroglutamate Amyloid-β (Aβ): A Hatchet Man in Alzheimer Disease. PMC. [Link]

-

Positive Allosteric Modulators of Type 5 Metabotropic Glutamate Receptors (mGluR5) and Their Therapeutic Potential for the Treatment of CNS Disorders. PMC. [Link]

-

Characterization of 5-Oxo-L-prolinase in normal and tumor tissues of humans and rats: A potential new target for biochemical modulation of glutathione. ResearchGate. [Link]

-

Metabotropic Glutamate Receptors 1 and 5 Differentially Regulate CA1 Pyramidal Cell Function. PMC. [Link]

-

Activity and Architecture of Pyroglutamate-Modified Amyloid-β (AβpE3-42) Pores. (2014-06-12). Journal of the American Chemical Society. [Link]

-

Discovery of a widespread prokaryotic 5-oxoprolinase that was hiding in plain sight. (2017-09-29). PubMed. [Link]

-

Pyroglutamate Aβ cascade as drug target in Alzheimer's disease. ResearchGate. [Link]

-

positive allosteric modulators differentially induce or potentiate desensitization of mGlu5 signaling in recombinant cells and neurons. (2019-01-01). Monash University. [Link]

-

5-oxoprolinase (ATP-hydrolysing). Wikipedia. [Link]

-

Brain Pyroglutamate Amyloid-Beta is Produced by Cathepsin B and is Reduced by the Cysteine Protease Inhibitor E64d, Representing a Potential Alzheimer's Disease Therapeutic. PMC. [Link]

-

Recent Advances in the Modulation of Pain by the Metabotropic Glutamate Receptors. MDPI. [Link]

-

Blocking glutamate mGlu5 receptors with the negative allosteric modulator CTEP improves disease course in SOD1G93A mouse model of. British Journal of Pharmacology. [Link]

-

Pyroglutamate Formation Influences Solubility and Amyloidogenicity of Amyloid Peptides. ACS Publications. [Link]

-

5-Oxoprolinuria in Heterozygous Patients for 5-Oxoprolinase (OPLAH) Missense Changes. JIMD Reports. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabotropic Glutamate Receptors 1 and 5 Differentially Regulate CA1 Pyramidal Cell Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Positive Allosteric Modulators of Type 5 Metabotropic Glutamate Receptors (mGluR5) and Their Therapeutic Potential for the Treatment of CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research.monash.edu [research.monash.edu]

- 11. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyroglutamate Amyloid-β (Aβ): A Hatchet Man in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Discovery of a widespread prokaryotic 5-oxoprolinase that was hiding in plain sight - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Discovery of a widespread prokaryotic 5-oxoprolinase that was hiding in plain sight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 5-oxoprolinase (ATP-hydrolysing) - Wikipedia [en.wikipedia.org]

biological activity of 1-aryl-5-oxopyrrolidine-3-carboxylic acid analogs

An In-Depth Technical Guide to the Biological Activity of 1-Aryl-5-Oxopyrrolidine-3-Carboxylic Acid Analogs

Introduction: The Prominence of the Pyrrolidinone Scaffold

In the landscape of medicinal chemistry, the pyrrolidinone ring, a five-membered lactam, stands out as a "privileged scaffold." Its structural rigidity and capacity for stereospecific functionalization make it a cornerstone in the design of novel therapeutics. The 1-aryl-5-oxopyrrolidine-3-carboxylic acid core, in particular, has emerged as a versatile template for developing agents with a remarkable breadth of biological activities. This is attributed to the synergistic interplay between the pyrrolidinone nucleus and the diverse functionalities that can be introduced at the N1-aryl and C3-carboxylic acid positions.

This technical guide provides a comprehensive exploration of 1-aryl-5-oxopyrrolidine-3-carboxylic acid analogs for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for generating chemical diversity, analyze the structure-activity relationships (SAR) across different therapeutic areas, and provide detailed, field-proven experimental protocols. The objective is to synthesize the current state of knowledge and offer a robust framework for future drug discovery efforts centered on this promising chemical scaffold. The activities discussed herein span antimicrobial, anticancer, anticonvulsant, and anti-inflammatory applications, underscoring the scaffold's significant therapeutic potential.[1][2][3][4][5][6]

Part 1: Synthetic Strategies and Chemical Diversification

The foundation of exploring the biological potential of this scaffold lies in its synthetic accessibility. The core structure is typically assembled through a straightforward and efficient cyclization reaction, which then serves as a versatile starting point for extensive chemical modification.

Synthesis of the Core Scaffold

The principal and most common route to the 1-aryl-5-oxopyrrolidine-3-carboxylic acid core involves the condensation of a substituted amine (such as an aniline or aminophenol derivative) with itaconic acid.[1][3][4][7] The reaction is typically performed under reflux in a suitable solvent like water, yielding the desired carboxylic acid building block.[4][7] This initial step is critical as the choice of the starting amine defines the "aryl" moiety at the 1-position, which is a key determinant of subsequent biological activity.

Derivatization at the C3-Carboxylic Acid Group

With the core acid in hand, the true chemical diversity is unlocked through modifications at the C3-position. The carboxylic acid is a versatile chemical handle, readily converted into a wide array of functional groups. A common and highly effective strategy involves:

-

Esterification: The carboxylic acid is converted to its corresponding methyl or ethyl ester, often using methanol or ethanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄).[7][8]

-

Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate to yield the crucial carbohydrazide intermediate.[1][7][8] This hydrazide is a pivotal branching point for further synthesis.

-

Generation of Analogs: The carbohydrazide can be reacted with various electrophiles to produce a library of analogs:

-

Hydrazones: Condensation with a diverse range of aromatic and heterocyclic aldehydes yields Schiff bases known as hydrazones. This is one of the most explored modifications, leading to compounds with potent antimicrobial and anticancer activities.[1][4][8]

-

Azoles (Benzimidazoles): Reaction with benzene-1,2-diamines in acidic conditions produces benzimidazole derivatives.[2]

-

Other Heterocycles: Condensation with diketones can yield pyrroles or pyrazoles, while reactions with isothiocyanates can produce thiosemicarbazides.[1][8]

-

This systematic approach allows for the rapid generation of a large library of compounds from a single core structure, facilitating a thorough investigation of structure-activity relationships.

Caption: General workflow for the synthesis of 1-aryl-5-oxopyrrolidine-3-carboxylic acid analogs.

Part 2: Spectrum of Biological Activities

Derivatives of this scaffold have demonstrated significant efficacy in several key therapeutic areas. The specific biological activity is highly dependent on the nature of the substituents at both the N1-aryl ring and the C3-carboxamide moiety.

Antimicrobial Activity

The rise of multidrug-resistant (MDR) pathogens presents a critical global health threat, necessitating the discovery of novel antimicrobial agents.[1][2][9] Analogs of 1-aryl-5-oxopyrrolidine-3-carboxylic acid have shown promising, often structure-dependent, activity against a range of pathogens.

-

Gram-Positive Bacteria: Significant activity has been observed against Gram-positive bacteria, including notorious pathogens like Staphylococcus aureus (including methicillin-resistant, MRSA, and vancomycin-intermediate, VISA strains), Enterococcus faecalis, and Clostridioides difficile.[1][2]

-

Fungi: Potent antifungal activity has also been reported, particularly against drug-resistant fungi such as Candida auris and azole-resistant Aspergillus fumigatus.[1][2]

-

Structure-Activity Relationship (SAR):

-

Hydrazones are a particularly active class. The introduction of a 5-nitrothien-2-yl or 5-nitrofuran-2-yl moiety at the hydrazone position often leads to broad-spectrum and potent antibacterial activity, in some cases exceeding that of control antibiotics like cefuroxime.[1][8][9]

-

The N1-aryl substituent is crucial. A 1-(2-hydroxyphenyl) group is a common starting point. Adding electron-withdrawing groups, such as in the 1-(3,5-dichloro-2-hydroxyphenyl) analog, can enhance the potency of the attached C3-moiety.[1][2]

-

Benzimidazole derivatives also show promise. A 5-fluorobenzimidazole with a 3,5-dichloro-2-hydroxyphenyl substituent was found to be four-fold more potent than clindamycin against MRSA.[1][2]

-

Some compounds have also demonstrated an ability to disrupt bacterial biofilms , a key virulence factor in chronic infections.[9]

-

Table 1: Representative Antimicrobial Activity (MIC in µg/mL)

| Compound Description | S. aureus (MRSA) | C. auris | A. fumigatus (Azole-R) | Reference |

| Hydrazone with 5-nitrothien-2-yl | 3.9 - 7.8 | 16 | 16 | [1][8][9] |

| Hydrazone with thien-2-yl | 16 | >64 | >64 | [1] |

| 5-Fluorobenzimidazole derivative | 8 | >64 | >64 | [1][2] |

| Cefuroxime (Control) | 7.8 | N/A | N/A | [8][9] |

| Clindamycin (Control) | 32 | N/A | N/A | [1] |

Note: Data is compiled from multiple sources and represents a summary of reported values.

Caption: Experimental workflow for in vitro antimicrobial and anti-biofilm screening.

Anticancer Activity

The same scaffold has been successfully leveraged to develop compounds with significant cytotoxic activity against human cancer cell lines. The research has largely focused on non-small cell lung cancer (A549), a prevalent and often treatment-resistant malignancy.[1][4][10]

-

Cytotoxicity: Many derivatives demonstrate structure-dependent anticancer activity, significantly reducing the viability of A549 cells in vitro.[1] The parent carboxylic acid itself can reduce A549 viability to around 63% at 100 µM concentration.[1]

-

Structure-Activity Relationship (SAR):

-

Similar to antimicrobial activity, modifications at the C3 position are paramount. Bis-hydrazones containing heterocyclic fragments like 2-thienyl or 5-nitrothienyl moieties have shown the highest anticancer activity among tested derivatives.[4]

-

Benzimidazole derivatives have also proven effective. A 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent at the N1-position demonstrated the highest anticancer activity in one study.[1][2] This highlights the potential for synergistic effects between the N1 and C3 substituents.

-

The presence of an acetamide moiety on the N1-phenyl ring has been explored, with subsequent derivatization leading to potent compounds.[4][7][11]

-

Table 2: Representative Anticancer Activity on A549 Cells

| Compound Description | Concentration (µM) | Cell Viability (%) | Reference |

| Carboxylic Acid Core | 100 | ~63.4 | [1] |

| 5-Fluorobenzimidazole derivative | 100 | ~16.5 | [1] |

| Bis-hydrazone with 5-nitrothienyl | 100 | ~20-30 | [4] |

| Cisplatin (Control) | 100 | ~30-40 | [10] |

Note: Data is compiled from multiple sources and represents a summary of reported values.

Anticonvulsant Activity

While structurally distinct from the carboxylic acids, closely related pyrrolidine-2,5-dione (succinimide) analogs have a rich history in the development of anticonvulsant drugs. Research into N-substituted pyrrolidine-2,5-diones bearing arylpiperazine acetamide side chains has identified compounds with broad-spectrum anticonvulsant properties.[12][13]

-

Efficacy in Seizure Models: These compounds are typically evaluated in standard rodent models, including the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6 Hz psychomotor seizure tests, which represent different types of human seizures.[12][13][14][15]

-

Key Structural Features:

-

The pyrrolidine-2,5-dione core is essential.

-

An N-acetamide linker connects the core to a terminal arylpiperazine moiety.

-

Substituents on the terminal phenyl ring of the piperazine group, such as trifluoromethyl (CF₃) or chloro (Cl) groups, are critical for high activity.[12]

-

-

Mechanism of Action: The anticonvulsant effect of these analogs is believed to be complex. In vitro studies suggest a mechanism involving the inhibition of neuronal voltage-sensitive sodium (site 2) and L-type calcium channels.[13][14]

Part 3: Key Experimental Protocols

To ensure reproducibility and adherence to best practices, this section details standardized protocols for the synthesis and biological evaluation of these compounds.

Protocol 1: Synthesis of 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide

Causality: This protocol outlines the creation of the key carbohydrazide intermediate, which is the gateway to producing a wide array of hydrazone and azole analogs. The two-step process (esterification then hydrazinolysis) is more efficient and higher yielding than attempting a direct amidation of the carboxylic acid with hydrazine.

Step 1: Synthesis of Methyl 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate

-

To a solution of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (10 mmol) in methanol (50 mL), add concentrated sulfuric acid (0.5 mL) dropwise.

-

Heat the mixture at reflux for 8 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).

-

Cool the reaction mixture and evaporate the solvent under reduced pressure.

-

Neutralize the residue with a 5% aqueous sodium carbonate solution to pH 8-9.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry to yield the methyl ester.

Step 2: Synthesis of 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide

-

Suspend the methyl ester (8 mmol) from Step 1 in methanol (40 mL).

-

Add hydrazine hydrate (80%, 16 mmol) to the suspension.

-

Heat the mixture at reflux for 6 hours.

-

Cool the reaction mixture in an ice bath.

-

Collect the precipitated solid by filtration, wash with cold methanol, and recrystallize from an appropriate solvent (e.g., ethanol) to yield the pure carbohydrazide.[1]

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

Causality: The MTT assay is a standard colorimetric method for assessing cell viability. It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of a compound's cytotoxicity.

-

Cell Seeding: Seed A549 human lung adenocarcinoma cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute the compounds to the desired final concentration (e.g., 100 µM) in fresh culture medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and a positive control (e.g., cisplatin).

-

Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of vehicle control) x 100.

Conclusion and Future Directions

The 1-aryl-5-oxopyrrolidine-3-carboxylic acid scaffold is a remarkably fruitful platform for the discovery of new therapeutic agents. The synthetic accessibility and the ease of diversification at the C3-position allow for the systematic exploration of chemical space and the fine-tuning of biological activity. Research has clearly demonstrated that derivatives of this core possess potent and clinically relevant antimicrobial and anticancer properties.[1][4][8]

Future research should be directed towards:

-

Lead Optimization: Promising hits from initial screenings should undergo further medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties (ADMET).

-

Mechanism of Action Studies: While SAR provides valuable clues, detailed biochemical and cellular assays are needed to elucidate the precise molecular targets and mechanisms underlying the observed biological effects.

-

In Vivo Efficacy: The most promising optimized compounds must be advanced into relevant animal models of infection and cancer to validate their in vitro activity and assess their therapeutic potential in a physiological context.

-

Exploration of New Therapeutic Areas: Given the scaffold's versatility, its potential in other areas like neurodegenerative diseases, viral infections, and metabolic disorders warrants investigation.

By integrating synthetic chemistry with rigorous biological evaluation, the 1-aryl-5-oxopyrrolidine-3-carboxylic acid scaffold will undoubtedly continue to be a source of novel drug candidates for addressing unmet medical needs.

References

-

Al-Zoubi, R. M., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. Available at: [Link]

-

Al-Zoubi, R. M., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. National Institutes of Health (NIH). Available at: [Link]

-

Kovalenko, S., et al. (2018). Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. ResearchGate. Available at: [Link]

-

Kovalenko, S., et al. (2022). The antimicrobial activity of 5-oxopyrrolidine derivative 21 against linezolid/tedizolid- resistant Staphylococcus aureus strains. ResearchGate. Available at: [Link]

-

Kovalenko, S., et al. (2022). The anticancer activity of 5-oxopyrrolidine derivatives 2 and 4–22 on A549 human lung adenocarcinoma cells. ResearchGate. Available at: [Link]

-

Kovalenko, S., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Semantic Scholar. Available at: [Link]

-

Al-Zoubi, R. M., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. National Institutes of Health (NIH). Available at: [Link]

-

Al-Zoubi, R. M., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. Available at: [Link]

-

Kovalenko, S., et al. (2022). Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity. KTU ePubl. Available at: [Link]

-

Desai, P. S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI-INFLAMMATORY AGENTS. ResearchGate. Available at: [Link]

-

Al-Zoubi, R. M., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. Available at: [Link]

-

Al-Zoubi, R. M., et al. (2023). Synthesis of 1-(2-hydroxyphenyl)- and (3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as promising scaffolds for the development of novel antimicrobial and anticancer agents. KTU ePubl. Available at: [Link]

-

Desai, P. S., et al. (2020). (PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI-INFLAMMATORY AGENTS. ResearchGate. Available at: [Link]

-

Słoczyńska, K., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI. Available at: [Link]

-

Kamiński, K., et al. (2011). Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. PubMed. Available at: [Link]

-

Zagaja, M., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. PubMed Central. Available at: [Link]

-

Słoczyńska, K., et al. (2020). The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. PubMed Central. Available at: [Link]

-

Kovalenko, S., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity [epubl.ktu.edu]

- 12. Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides | MDPI [mdpi.com]

- 15. The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives from Itaconic Acid

Abstract